methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate
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Overview
Description
Methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group, a keto group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group is converted into a methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Similar in structure but with a pyran ring instead of a pyridine ring.
Methyl 2-oxo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate: Contains a pyrrolo-pyridine ring system.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester: Features a pyrimidine ring with similar functional groups.
Uniqueness
Methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, keto group, and carboxylate ester group makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4,6H,1-2H3 |
InChI Key |
MJJNQGSJAMNHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=CC1C(=O)OC |
Origin of Product |
United States |
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